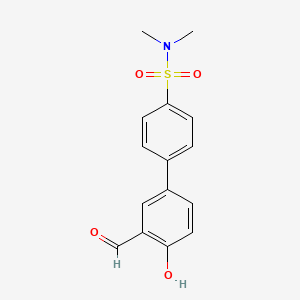
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DMSFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and has been used in various biochemical and physiological experiments. 4-DMSFP is a white crystalline solid with a melting point of approximately 200°C and a molecular weight of approximately 226.34 g/mol. It is soluble in various organic solvents, such as ethanol, dimethyl sulfoxide, and dimethylformamide.
Applications De Recherche Scientifique
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a research tool to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanism of action of various compounds. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in laboratory experiments to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not well understood. However, it has been suggested that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may act as a ligand for certain receptors, which may be involved in the regulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not well understood. However, it has been suggested that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may have anti-inflammatory and analgesic effects. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may be involved in the regulation of certain enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments include its low toxicity, its low cost, and its stability. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is soluble in various organic solvents, which makes it easy to handle and use in laboratory experiments. The main limitation of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not well understood.
Orientations Futures
For research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research should be conducted to determine the optimal conditions for its synthesis and to optimize its use in laboratory experiments. Finally, further research should be conducted to explore its potential as a therapeutic agent.
Méthodes De Synthèse
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-dimethylsulfamoylphenol with formaldehyde in the presence of a base catalyst. This reaction results in the formation of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% and a dimethylsulfoxide by-product. Another method involves the reaction of 4-dimethylsulfamoylphenol with formic acid in the presence of a base catalyst. This reaction produces 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% and a dimethylsulfoxide by-product.
Propriétés
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGVPNLMDHYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

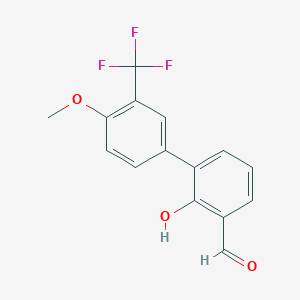
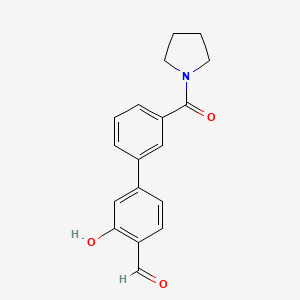
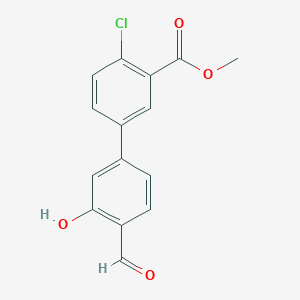

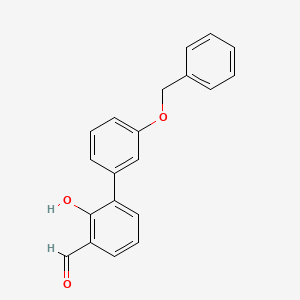
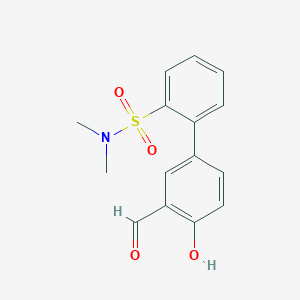
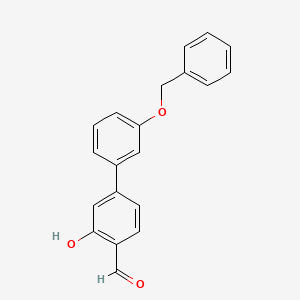
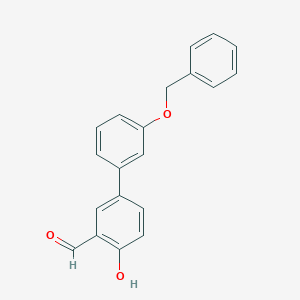
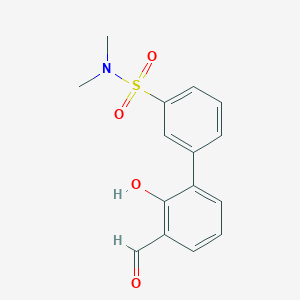

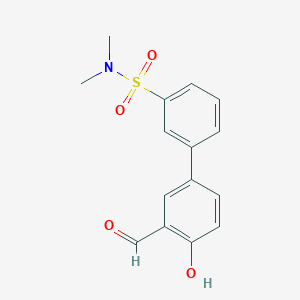
![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)
